tert-Butyl (1R*,4R*)-4-isobutyramidocyclohexylcarbamate
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Overview
Description
Synthesis Analysis
The synthesis of this compound involves the introduction of the tert-butoxycarbonyl (Boc) protecting group onto a cyclohexane ring. The specific synthetic route may vary, but it typically includes the reaction of an appropriate amine with tert-butyl chloroformate or tert-butyl isocyanate. The resulting tert-butyl carbamate is then coupled with the desired cyclohexane derivative .
Molecular Structure Analysis
The molecular structure of tert-Butyl (1R*,4R*)-4-isobutyramidocyclohexylcarbamate consists of a cyclohexane ring with an isobutyramido group attached to one of the carbons. The tert-butyl group serves as a protecting group for the amine functionality. The hydrochloride salt form enhances solubility and stability .
Physical and Chemical Properties Analysis
Scientific Research Applications
Chemical Synthesis and Intermediate Applications
One notable application of tert-Butyl (1R*,4R*)-4-isobutyramidocyclohexylcarbamate is in chemical synthesis, particularly in the formation of Boc-protected amines via the Curtius rearrangement. This process involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide to form an acyl azide intermediate. This intermediate undergoes Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, leading to the formation of tert-butyl carbamate in high yields at low temperatures. Such conditions are compatible with a wide range of substrates, including malonate derivatives, providing access to protected amino acids (Lebel & Leogane, 2005).
Enantioselective Synthesis
The compound is instrumental in the enantioselective synthesis of crucial intermediates for pharmaceuticals, such as benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, an essential intermediate for a series of potent CCR2 antagonists. The synthesis process involves iodolactamization as a key step, highlighting the compound's role in synthesizing biologically active molecules (Campbell et al., 2009).
Organic Synthesis Building Blocks
Furthermore, tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, easily prepared from aldehydes and tert-butyl N-hydroxycarbamate, serve as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines. These compounds demonstrate significant utility as building blocks in organic synthesis, showcasing the versatility of tert-butyl carbamate derivatives in synthetic chemistry (Guinchard, Vallée, & Denis, 2005).
Intermediate for Nucleotide Analogs
The title compound also serves as a critical intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, further underlining its significance in the synthesis of nucleotide analogs. Its use demonstrates the compound's utility in the synthesis of complex molecules, crucial for pharmaceutical applications (Ober et al., 2004).
Sensory Material Development
In another innovative application, tert-butyl carbazole derivatives have been utilized to create strong blue emissive nanofibers, which serve as fluorescent sensory materials for detecting volatile acid vapors. This use case highlights the compound's potential in developing new materials for sensory applications, demonstrating its versatility beyond traditional pharmaceutical and chemical synthesis applications (Sun et al., 2015).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl N-[4-(2-methylpropanoylamino)cyclohexyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O3/c1-10(2)13(18)16-11-6-8-12(9-7-11)17-14(19)20-15(3,4)5/h10-12H,6-9H2,1-5H3,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRIIQANWEGJLNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1CCC(CC1)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001119880 |
Source
|
Record name | Carbamic acid, N-[trans-4-[(2-methyl-1-oxopropyl)amino]cyclohexyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001119880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1286275-29-3 |
Source
|
Record name | Carbamic acid, N-[trans-4-[(2-methyl-1-oxopropyl)amino]cyclohexyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001119880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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